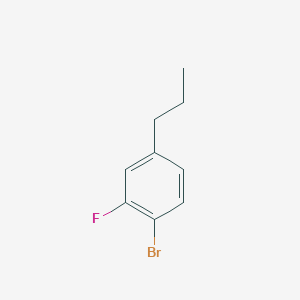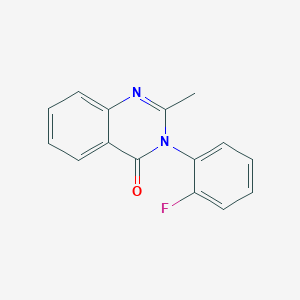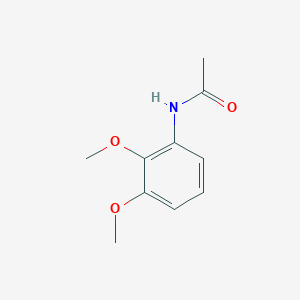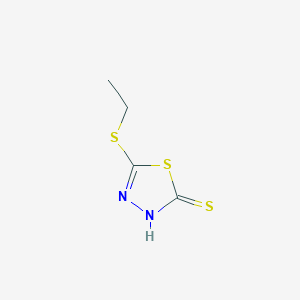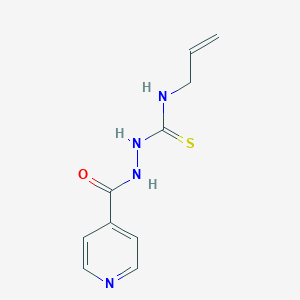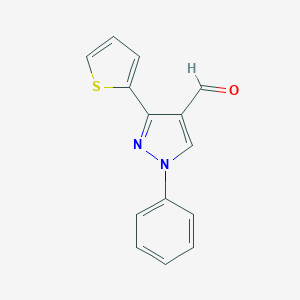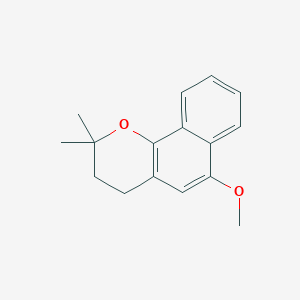![molecular formula C16H9NO2 B184693 6H-[1]Benzopyrano[4,3-b]quinolin-6-one CAS No. 5100-81-2](/img/structure/B184693.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as coumarin-quinoline hybrid and has a unique structure that makes it an interesting target for synthesis and research.
作用機序
The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one varies depending on its application. In anti-cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory research, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In biochemistry research, it has been shown to inhibit enzyme activity by binding to the active site of the enzyme.
生化学的および生理学的効果
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to inhibit cancer cell proliferation and induce apoptosis. In anti-inflammatory research, it has been shown to reduce inflammation and oxidative stress. In biochemistry research, it has been shown to inhibit enzyme activity and modulate enzyme expression.
実験室実験の利点と制限
The advantages of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one in lab experiments include its unique structure, its potential applications in various fields of research, and its ability to inhibit enzymes and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one. These include:
1. The synthesis of novel derivatives of this compound with improved solubility and bioactivity.
2. The investigation of the potential of this compound as a fluorescent probe for imaging applications.
3. The development of this compound as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections.
4. The investigation of the mechanism of action of this compound in different fields of research.
5. The synthesis of this compound as a building block for the development of novel materials.
6. The investigation of the potential of this compound as a neuroprotective agent.
Conclusion:
In conclusion, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a unique compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and mechanisms of action.
合成法
The synthesis of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Michael addition reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a catalyst to form coumarin. The coumarin is then reacted with 8-hydroxyquinoline in the presence of a base to form 6H-[1]Benzopyrano[4,3-b]quinolin-6-one.
科学的研究の応用
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In biochemistry, it has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and tyrosinase. In materials science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
特性
CAS番号 |
5100-81-2 |
|---|---|
製品名 |
6H-[1]Benzopyrano[4,3-b]quinolin-6-one |
分子式 |
C16H9NO2 |
分子量 |
247.25 g/mol |
IUPAC名 |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
InChIキー |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






